Cas no 2243-30-3 (pentamethylaniline)
pentamethylaniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 2,3,4,5,6-pentamethyl-
- N-tert-butyl-N-methylaniline
- pentamethylaniline
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- Inchi: 1S/C11H17N/c1-11(2,3)12(4)10-8-6-5-7-9-10/h5-9H,1-4H3
- InChI Key: WIZSMOISUQQDDU-UHFFFAOYSA-N
- SMILES: N(C)(C1C=CC=CC=1)C(C)(C)C
Computed Properties
- Exact Mass: 163.13621
Experimental Properties
- Density: 0.9137 (estimate)
- Melting Point: 152.5°C
- Boiling Point: 253.03°C (estimate)
- Refractive Index: 1.5115 (estimate)
- PSA: 26.02
pentamethylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1265920-0.05g |
pentamethylaniline |
2243-30-3 | 95% | 0.05g |
$235.0 | 2023-07-10 | |
| Enamine | EN300-1265920-0.1g |
pentamethylaniline |
2243-30-3 | 95% | 0.1g |
$352.0 | 2023-07-10 | |
| Enamine | EN300-1265920-0.25g |
pentamethylaniline |
2243-30-3 | 95% | 0.25g |
$503.0 | 2023-07-10 | |
| Enamine | EN300-1265920-0.5g |
pentamethylaniline |
2243-30-3 | 95% | 0.5g |
$791.0 | 2023-07-10 | |
| Enamine | EN300-1265920-1.0g |
pentamethylaniline |
2243-30-3 | 95% | 1.0g |
$1014.0 | 2023-07-10 | |
| Enamine | EN300-1265920-2.5g |
pentamethylaniline |
2243-30-3 | 95% | 2.5g |
$1988.0 | 2023-07-10 | |
| Enamine | EN300-1265920-5.0g |
pentamethylaniline |
2243-30-3 | 95% | 5.0g |
$2940.0 | 2023-07-10 | |
| Enamine | EN300-1265920-10.0g |
pentamethylaniline |
2243-30-3 | 95% | 10.0g |
$4360.0 | 2023-07-10 | |
| Aaron | AR00BVX3-50mg |
pentamethylaminobenzene |
2243-30-3 | 95% | 50mg |
$349.00 | 2025-01-24 | |
| Aaron | AR00BVX3-100mg |
pentamethylaminobenzene |
2243-30-3 | 95% | 100mg |
$509.00 | 2025-01-24 |
pentamethylaniline Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on pentamethylaniline
Introduction to Pentamethylaniline (CAS No. 2243-30-3)
Pentamethylaniline, with the chemical formula C11H17N, is a derivative of aniline where all five hydrogen atoms on the benzene ring are methylated. This compound, identified by its CAS number 2243-30-3, has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its unique structural and electronic properties. The introduction of multiple methyl groups enhances its stability and reactivity, making it a valuable intermediate in synthesizing various fine chemicals and active pharmaceutical ingredients (APIs).
The synthesis of pentamethylaniline typically involves the methylation of aniline using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a catalyst. The reaction is carefully controlled to ensure high selectivity and yield, as uncontrolled methylation can lead to polyalkylated byproducts. Advances in catalytic systems, including heterogeneous catalysts and transition metal complexes, have improved the efficiency and environmental sustainability of this process.
In recent years, pentamethylaniline has been explored for its potential applications in materials science, particularly in the development of organic semiconductors and liquid crystal displays (LCDs). Its rigid aromatic structure and electron-donating nature make it an excellent candidate for tuning the electronic properties of conjugated polymers. Researchers have reported its incorporation into polythiophene and polycarbazole backbones, which have shown enhanced charge transport properties in organic field-effect transistors (OFETs). These findings highlight the compound's role in next-generation electronic devices.
Beyond materials science, pentamethylaniline has found utility in pharmaceutical research as a building block for more complex molecules. Its methylene groups can be further functionalized through reactions such as hydrogenation, oxidation, or coupling reactions, enabling the synthesis of diverse pharmacophores. For instance, derivatives of pentamethylaniline have been investigated for their antimicrobial and anti-inflammatory properties. Preliminary studies suggest that certain analogs exhibit promising activity against drug-resistant bacterial strains by interfering with bacterial cell wall synthesis.
The structural motif of pentamethylaniline also makes it a valuable scaffold for designing molecules with specific biological activities. By leveraging computational chemistry techniques such as molecular docking and molecular dynamics simulations, researchers can predict how pentamethylaniline derivatives might interact with biological targets. This approach has led to the identification of novel lead compounds for treating neurological disorders, where the compound's ability to cross the blood-brain barrier is particularly advantageous.
From an industrial perspective, the production of pentamethylaniline on an industrial scale requires careful optimization to balance cost-effectiveness with environmental impact. Green chemistry principles have been increasingly applied to develop more sustainable synthetic routes. For example, biocatalytic methods using engineered enzymes have been explored as alternatives to traditional chemical methylation processes. These methods offer higher selectivity and lower energy consumption, aligning with global efforts to reduce the carbon footprint of chemical manufacturing.
The safety profile of pentamethylaniline is another critical consideration in its application. While generally considered stable under standard conditions, proper handling procedures must be followed to prevent degradation or unwanted side reactions. Storage conditions should minimize exposure to moisture and air, which can lead to oxidation or hydrolysis. Additionally, personal protective equipment (PPE) such as gloves and goggles is recommended during handling due to potential skin or eye irritation.
In conclusion, pentamethylaniline (CAS No. 2243-30-3) represents a versatile compound with broad applications across multiple industries. Its unique chemical properties make it indispensable in pharmaceutical development, materials science, and fine chemical synthesis. As research continues to uncover new methodologies for its production and functionalization, the importance of this compound is expected to grow further. The integration of innovative technologies such as flow chemistry and continuous manufacturing holds promise for enhancing both the efficiency and sustainability of processes involving pentamethylaniline.
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